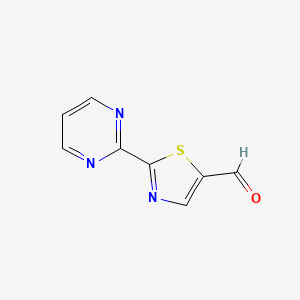
2-Bromo-N-(3-chlorobenzyl)acetamide
Overview
Description
“2-Bromo-N-(3-chlorobenzyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO . It has a molecular weight of 248.51 g/mol . The InChI code for this compound is 1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) and the InChI key is JUHGYNTUFGSUQV-UHFFFAOYSA-N .
Molecular Structure Analysis
The conformation of the N—H bond in the structure of the title compound, C8H7BrClNO, is syn to the 2-chloro substituent in the aniline ring and anti to both the C=O and C—Br bonds in the side chain .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 248.50 g/mol, an XLogP3 of 2.9, one hydrogen bond donor count, one hydrogen bond acceptor count, and two rotatable bond counts . Its exact mass is 246.93995 g/mol and its monoisotopic mass is also 246.93995 g/mol .Scientific Research Applications
Supramolecular Assembly
- C-H···O and C-H···X Hydrogen Bond Tuning : Research on crystal structures, including N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate, has shown the presence of intermolecular N–H···O and C–H···O hydrogen bonds, and weak C–H···Cl/Br interactions. These interactions facilitate the formation of three-dimensional architectures, highlighting the role of compounds like 2-Bromo-N-(3-chlorobenzyl)acetamide in supramolecular chemistry (Hazra et al., 2014).
Organic Synthesis
- Dibromohydration of N-(2-alkynylaryl)acetamide : A study described the regioselective dibromohydration of N-(2-alkynylaryl)acetamide for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide. This process is significant in organic synthesis, providing an efficient method for forming bromo-containing compounds under mild conditions without metal catalysis (Qiu et al., 2017).
Antimicrobial Applications
- Synthesis of Antimicrobial Compounds : Research involving 2-bromo-N-(phenylsulfonyl)acetamide derivatives showed these compounds to have significant antimicrobial activity. The study also involved computational calculations correlating with experimental data, indicating the potential of such compounds in antimicrobial applications (Fahim & Ismael, 2019).
Pharmaceutical Research
- Synthesis of Biologically Active Compounds : The synthesis of various bromo- and chloro-substituted acetamide derivatives has been explored for their potential in pharmaceutical applications. These studies often involve the characterization of these compounds and their potential biological activity, indicating the relevance of this compound in drug development (Jordan & Markwell, 1978).
properties
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSUVXQTZQTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734638 | |
| Record name | 2-Bromo-N-[(3-chlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226030-48-3 | |
| Record name | 2-Bromo-N-[(3-chlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)




![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)





![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1375092.png)